7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde
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Overview
Description
7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C10H9ClO It is a derivative of indene, a bicyclic hydrocarbon, and contains a chloro substituent at the 7th position and an aldehyde functional group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the chlorination of 2,3-dihydro-1H-indene followed by formylation. One common method is the reaction of 2,3-dihydro-1H-indene with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chloro substituent. The resulting 7-chloro-2,3-dihydro-1H-indene is then subjected to formylation using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOMe) can yield the corresponding methoxy derivative.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOMe in methanol.
Major Products Formed
Oxidation: 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 7-chloro-2,3-dihydro-1H-indene-4-methanol.
Substitution: 7-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde.
Scientific Research Applications
7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and as a building block for materials with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro substituent may also influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
7-bromo-2,3-dihydro-1H-indene-4-carbaldehyde: Contains a bromo substituent instead of chloro, which may alter its reactivity and biological activity.
7-chloro-1H-indene-4-carbaldehyde: Lacks the dihydro component, which can affect its chemical stability and reactivity.
Uniqueness
7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both the chloro substituent and the aldehyde functional group on the indene framework
Properties
CAS No. |
2770358-76-2 |
---|---|
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.6 |
Purity |
95 |
Origin of Product |
United States |
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